1-Methyl-1-azaspiro[4.5]decan-4-amine is a bicyclic compound belonging to the class of spirocyclic amines. It features a unique spiro structure that contributes to its potential biological activities and applications in medicinal chemistry. The compound is characterized by its nitrogen-containing spiro system, which can be crucial for various pharmacological effects.
This compound can be synthesized through several methods involving different reagents and conditions, as detailed in scientific literature and patents. The synthesis typically utilizes readily available starting materials, making it accessible for research and industrial applications.
1-Methyl-1-azaspiro[4.5]decan-4-amine falls under the category of heterocyclic compounds, specifically azaspiro compounds. These compounds are notable for their structural complexity and potential as bioactive molecules in medicinal chemistry.
The synthesis of 1-methyl-1-azaspiro[4.5]decan-4-amine can be achieved through various approaches:
A common synthesis route involves:
The molecular structure of 1-methyl-1-azaspiro[4.5]decan-4-amine can be represented by the following details:
| Property | Data |
|---|---|
| Molecular Formula | C_{17}H_{24}N_{2} |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-Methyl-1-azaspiro[4.5]decan-4-amine |
| InChI Key | AZCKFBUFRRXYNG-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3 |
The compound's structure features a nitrogen atom integrated into a spirocyclic framework, which is essential for its chemical reactivity and biological interactions.
1-Methyl-1-azaspiro[4.5]decan-4-amine can undergo various chemical transformations:
The specific conditions for these reactions include:
The mechanism of action for 1-methyl-1-azaspiro[4.5]decan-4-amine is primarily linked to its interaction with biological targets, particularly receptors involved in neurotransmission and pain modulation. The compound's nitrogen atoms play a crucial role in binding to these receptors, potentially influencing their activity.
The interaction mechanism typically involves:
1-Methyl-1-azaspiro[4.5]decan-4-amine exhibits various physical properties that are important for its application:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Specific value not provided |
The chemical properties include:
1-Methyl-1-azaspiro[4.5]decan-4-amine has several applications in scientific research:
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 7782-76-5
CAS No.: 34098-41-4
CAS No.: